5-Methylhex-4-enoyl-CoA
描述
属性
分子式 |
C28H46N7O17P3S |
|---|---|
分子量 |
877.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methylhex-4-enethioate |
InChI |
InChI=1S/C28H46N7O17P3S/c1-16(2)6-5-7-19(37)56-11-10-30-18(36)8-9-31-26(40)23(39)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-22(51-53(41,42)43)21(38)27(50-17)35-15-34-20-24(29)32-14-33-25(20)35/h6,14-15,17,21-23,27,38-39H,5,7-13H2,1-4H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23?,27-/m1/s1 |
InChI 键 |
BEYYLHUMFMWPLH-AXEMQUGESA-N |
手性 SMILES |
CC(=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
规范 SMILES |
CC(=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
产品来源 |
United States |
Biosynthesis and Anabolic Pathways of 5 Methylhex 4 Enoyl Coa
Role of Acetoacetyl-CoA Thiolase (EC 2.3.1.9)
The enzyme responsible for the formation of 5-Methylhex-4-enoyl-CoA from 7-Methyl-3-oxo-6-octenoyl-CoA is Acetoacetyl-CoA thiolase (EC 2.3.1.9). ethz.chpsu.edu This enzyme belongs to the thiolase family, which are ubiquitous enzymes crucial to many vital biochemical pathways. wikipedia.org Thiolases are generally categorized into two main types: biosynthetic thiolases (thiolase II, EC 2.3.1.9) and degradative thiolases (thiolase I, EC 2.3.1.16). wikipedia.orgnih.gov
Biosynthetic acetoacetyl-CoA thiolases typically catalyze the Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is the first step in anabolic pathways like the mevalonate (B85504) pathway for isoprenoid and steroid biosynthesis. nih.govoup.comconicet.gov.ar However, the reaction catalyzed by thiolases is reversible. conicet.gov.ar In the context of the degradation of 7-Methyl-3-oxo-6-octenoyl-CoA, the enzyme functions in the thiolytic cleavage direction, which is the reverse of the condensation reaction. ethz.chpsu.edu This involves the cleavage of a β-ketoacyl-CoA in the presence of a free Coenzyme A (CoA) molecule. nih.gov
The specific reaction catalyzed by Acetoacetyl-CoA thiolase in this pathway is the thiolytic cleavage of 7-Methyl-3-oxo-6-octenoyl-CoA. In this step, the enzyme breaks the bond between the alpha- and beta-carbons of the ketoacyl-CoA substrate. This reaction requires a molecule of Coenzyme A and yields two products: this compound and Acetyl-CoA. ethz.chpsu.edu The presence of a methyl group on the substrate prevents standard beta-oxidation, necessitating this specific cleavage step. ethz.ch
The reaction can be summarized as follows:
7-Methyl-3-oxo-6-octenoyl-CoA + CoA ⇌ this compound + Acetyl-CoA ethz.chpsu.edu
This conversion is a critical juncture in the citronellol (B86348) degradation pathway, allowing the cell to process the branched-chain fatty acyl-CoA into smaller, more readily metabolized units. ethz.ch
Interactive Data Table: Enzymatic Reaction Details
| Substrate | Enzyme | EC Number | Product(s) | Organism Example |
| 7-Methyl-3-oxo-6-octenoyl-CoA | Acetoacetyl-CoA thiolase | 2.3.1.9 | This compound, Acetyl-CoA | Pseudomonas sp. ethz.ch |
Catabolism and Metabolic Fates of 5 Methylhex 4 Enoyl Coa
Oxidative Degradation Pathways
The primary route for the catabolism of 5-methylhex-4-enoyl-CoA involves oxidative processes that systematically shorten the carbon chain, releasing energy and providing smaller molecules for other metabolic pathways.
The breakdown of this compound proceeds through a series of reactions analogous to the beta-oxidation spiral of straight-chain fatty acids. However, the methyl branch necessitates the involvement of specialized enzymes that can handle the steric hindrance and electronic effects of the methyl group. This pathway is crucial for the degradation of metabolites originating from the catabolism of amino acids like leucine (B10760876) and from the breakdown of isoprenoid compounds. The process involves a cycle of dehydrogenation, hydration, further oxidation, and thiolytic cleavage to remove two-carbon units in the form of acetyl-CoA.
Specific Enzymatic Transformations of this compound
Several key enzymatic reactions are responsible for the transformation of this compound, channeling it into further metabolic pathways. These reactions are catalyzed by specific enzymes that recognize the unique structure of this branched-chain acyl-CoA.
A critical step in the metabolism of this compound is its dehydrogenation, which introduces a double bond and prepares the molecule for subsequent reactions.
The initial dehydrogenation of this compound results in the formation of (2E)-5-methylhexa-2,4-dienoyl-CoA. medchemexpress.commorf-db.org This reaction creates a conjugated diene system within the molecule, which is a key feature for the subsequent enzymatic steps in the catabolic pathway.
While specific acyl-CoA dehydrogenases are primarily responsible for this conversion, enzymes such as adipyl-CoA dehydrogenase and other related oxidoreductases can also catalyze this type of dehydrogenation reaction. ethz.chresearchgate.netnih.gov These enzymes are typically involved in the beta-oxidation of dicarboxylic acids but can exhibit broader substrate specificity, enabling them to act on branched-chain acyl-CoAs like this compound. researchgate.net However, some studies have shown that certain dehydrogenases, like AtuD from Pseudomonas aeruginosa, are inactive with this compound, indicating a high degree of enzyme specificity. researchgate.net
Following dehydrogenation, the newly formed double bond in the acyl-CoA intermediate is a target for hydration reactions. Enoyl-CoA hydratases catalyze the addition of a water molecule across the double bond. utah.eduwhiterose.ac.ukhmdb.ca In the context of this compound degradation, after its conversion to (2E)-5-methylhexa-2,4-dienoyl-CoA, a hydratase would act on the C2-C3 double bond. This hydration step is essential for setting up the molecule for the subsequent dehydrogenation and eventual thiolytic cleavage that shortens the carbon chain. The product of this hydration is a hydroxylated intermediate, 3-hydroxy-5-methylhex-4-enoyl-CoA. maayanlab.cloudgenome.jpumaryland.edu
Hydration Reactions
Formation of 3-Hydroxy-5-methylhex-4-enoyl-CoA
The initial step in the catabolism of this compound involves a hydration reaction. In this reaction, a molecule of water is added across the double bond of this compound, leading to the formation of 3-Hydroxy-5-methylhex-4-enoyl-CoA. ethz.ch This conversion is a critical hydration step that prepares the molecule for subsequent oxidation.
The reaction can be summarized as: this compound + H₂O → 3-Hydroxy-5-methylhex-4-enoyl-CoA
This intermediate, 3-Hydroxy-5-methylhex-4-enoyl-CoA, is a hydroxyacyl-CoA derivative that proceeds to the next stage of the catabolic pathway. ecmdb.canih.gov
Catalysis by Enoyl-CoA Hydratase (EC 4.2.1.17)
The hydration of this compound is catalyzed by the enzyme Enoyl-CoA Hydratase (EC 4.2.1.17), also commonly known as crotonase. ethz.chwikipedia.orgnih.gov This enzyme is essential for the metabolism of fatty acids via the beta-oxidation pathway. wikipedia.org Enoyl-CoA hydratase facilitates the addition of a hydroxyl group and a proton to the unsaturated acyl-CoA. wikipedia.org The enzyme acts on the double bond, in this case within the this compound molecule, to yield the corresponding 3-hydroxyacyl-CoA derivative. qmul.ac.ukebi.ac.uk In some bacteria, such as Ralstonia eutropha, this catalytic activity is part of a multifunctional enzyme, like FadB', which also possesses dehydrogenase activity. nih.gov
| Enzyme Information: Enoyl-CoA Hydratase | |
| EC Number | 4.2.1.17 qmul.ac.ukgenome.jp |
| Systematic Name | (3S)-3-hydroxyacyl-CoA hydro-lyase qmul.ac.uk |
| Common Names | Crotonase, Enoyl Hydrase, Unsaturated acyl-CoA hydratase nih.govqmul.ac.uk |
| Reaction Catalyzed | (3S)-3-hydroxyacyl-CoA <=> trans-2(or 3)-enoyl-CoA + H₂O qmul.ac.uk |
| Function in this context | Catalyzes the hydration of this compound to form 3-Hydroxy-5-methylhex-4-enoyl-CoA. ethz.ch |
Secondary Dehydrogenation and Oxo-Formation
Following hydration, the newly formed hydroxyl group on the carbon chain undergoes oxidation. This dehydrogenation step is crucial for creating a keto group, which facilitates the eventual cleavage of the carbon chain.
Conversion to 5-Methyl-3-oxo-4-hexenoyl-CoA
3-Hydroxy-5-methylhex-4-enoyl-CoA is converted into 5-Methyl-3-oxo-4-hexenoyl-CoA through an oxidation reaction. ethz.chplos.org This step involves the removal of two hydrogen atoms from the substrate, converting the hydroxyl group at the third carbon into a carbonyl (oxo) group. wikipedia.org The resulting product, 5-Methyl-3-oxo-4-hexenoyl-CoA, is a beta-ketoacyl-CoA derivative, primed for the final catabolic step. ebi.ac.uk
Catalysis by 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35)
This dehydrogenation is catalyzed by the enzyme 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35). ethz.chwikipedia.org This enzyme belongs to the oxidoreductase family and specifically acts on the CH-OH group of the substrate with NAD⁺ as the acceptor. wikipedia.org It plays a pivotal role in the third step of beta-oxidation, oxidizing L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. wikipedia.org The enzyme exhibits broad specificity for the acyl chain length. expasy.orggenome.jp The specific reaction involving the substrate is described as 3-hydroxy-5-methylhex-4-enoyl-CoA:NAD+ oxidoreductase. genome.jpgenome.jp
| Enzyme Information: 3-Hydroxyacyl-CoA Dehydrogenase | |
| EC Number | 1.1.1.35 expasy.orggenome.jp |
| Systematic Name | (S)-3-hydroxyacyl-CoA:NAD+ oxidoreductase |
| Common Names | beta-hydroxyacyl dehydrogenase, beta-keto-reductase expasy.org |
| Reaction Catalyzed | (S)-3-hydroxyacyl-CoA + NAD⁺ <=> 3-oxoacyl-CoA + NADH + H⁺ wikipedia.org |
| Function in this context | Catalyzes the oxidation of 3-Hydroxy-5-methylhex-4-enoyl-CoA to 5-Methyl-3-oxo-4-hexenoyl-CoA. ethz.chgenome.jp |
Thiolytic Cleavage Reactions
The final stage in this catabolic sequence is the cleavage of the carbon backbone of the beta-ketoacyl-CoA derivative by a thiolase enzyme. This reaction breaks the molecule into smaller, more common metabolic intermediates.
Production of 3-Methylcrotonyl-CoA and Acetyl-CoA
The compound 5-Methyl-3-oxo-4-hexenoyl-CoA undergoes thiolytic cleavage, a reaction that requires the input of a free Coenzyme A (CoA) molecule. This reaction is catalyzed by a thiolase and results in the breaking of the bond between the alpha and beta carbons (C2 and C3). The products of this cleavage are two smaller acyl-CoA molecules: 3-Methylcrotonyl-CoA and Acetyl-CoA. ethz.ch
The reaction is as follows: 5-Methyl-3-oxo-4-hexenoyl-CoA + CoA-SH → 3-Methylcrotonyl-CoA + Acetyl-CoA
3-Methylcrotonyl-CoA can then be further metabolized, often through the leucine degradation pathway, while Acetyl-CoA can enter the citric acid cycle or be used in fatty acid synthesis. ethz.chnih.gov This final cleavage step is typically catalyzed by beta-ketoacyl-CoA thiolase (acetoacetyl-CoA thiolase). ethz.chutah.edu
| Catabolic Pathway Summary | ||
| Substrate | Enzyme | Product(s) |
| This compound | Enoyl-CoA Hydratase | 3-Hydroxy-5-methylhex-4-enoyl-CoA ethz.ch |
| 3-Hydroxy-5-methylhex-4-enoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | 5-Methyl-3-oxo-4-hexenoyl-CoA ethz.ch |
| 5-Methyl-3-oxo-4-hexenoyl-CoA | Acetoacetyl-CoA Thiolase | 3-Methylcrotonyl-CoA + Acetyl-CoA ethz.ch |
Downstream Metabolic Products and their Integration into Central Carbon Metabolism
The breakdown of this compound results in the formation of metabolites that are readily integrated into the central carbon metabolism of the cell.
3-Methylcrotonyl-CoA Metabolism
One of the primary products of this compound catabolism is 3-methylcrotonyl-CoA. This compound is a common intermediate in the degradation pathway of the branched-chain amino acid leucine. ethz.chresearchgate.net The metabolism of 3-methylcrotonyl-CoA typically proceeds through carboxylation to form 3-methylglutaconyl-CoA, a reaction catalyzed by 3-methylcrotonyl-CoA carboxylase. nih.gov Subsequent reactions convert 3-methylglutaconyl-CoA into acetoacetate (B1235776) and acetyl-CoA, which can then enter the citric acid cycle. nih.gov
Acetyl-CoA Pool Contribution
The catabolism of this compound directly contributes to the cellular pool of acetyl-CoA. Acetyl-CoA is a central hub in metabolism, connecting numerous catabolic and anabolic pathways. researchgate.netnih.gov It is generated in mitochondria from the breakdown of carbohydrates, fatty acids, and amino acids. nih.gov The acetyl-CoA produced from this compound degradation can be utilized in the citric acid cycle for energy production or serve as a precursor for the biosynthesis of a wide range of molecules, including fatty acids and steroids. researchgate.netaocs.org
Biological Distribution and Physiological Context of 5 Methylhex 4 Enoyl Coa Metabolism
Microbial Systems
The metabolism of 5-Methylhex-4-enoyl-CoA is most prominently documented in various microbial species, where it serves as an intermediate in the degradation of specific organic compounds.
Within the Pseudomonadaceae family, this compound is a key intermediate in the catabolism of acyclic terpenes like citronellol (B86348) and geraniol (B1671447). ethz.ch The degradation of these compounds is a crucial metabolic capability for these bacteria, allowing them to utilize these naturally abundant substances as carbon sources.
The breakdown of citronellol in Pseudomonas citronellolis, Pseudomonas mendocina, and Pseudomonas aeruginosa initiates with its oxidation and subsequent formation of a CoA ester, which is then converted to cis-geranyl-CoA. ethz.ch A notable feature of linear terpenes such as citronellol and geraniol is the presence of beta-methyl groups that impede the standard beta-oxidation pathway. ethz.ch To overcome this, a key enzyme, geranyl-CoA carboxylase, carboxylates the beta-methyl group. ethz.ch Following a series of enzymatic reactions including hydratization and elimination of an acetate (B1210297) side group, the pathway eventually yields this compound. ethz.ch
However, the subsequent metabolism of this compound is complex and involves specific enzymes. For instance, in Pseudomonas aeruginosa, the isovaleryl-CoA dehydrogenase (LiuA), an enzyme involved in the metabolism of methyl-branched compounds, does not utilize 5-methyl-hex-4-enoyl-CoA as a substrate. oup.comnih.gov Similarly, the acyl-CoA dehydrogenase AtuD from P. aeruginosa, which shows high specificity for citronellyl-CoA, is inactive with this compound. nih.govresearchgate.net This highlights the specialized nature of the enzymatic machinery required to process this particular acyl-CoA.
The table below summarizes the involvement of this compound in the Pseudomonadaceae family.
| Organism | Metabolic Pathway | Role of this compound | Key Enzymes Involved (in the overall pathway) |
| Pseudomonas citronellolis | Citronellol Degradation | Intermediate | Geranyl-CoA carboxylase |
| Pseudomonas mendocina | Citronellol Degradation | Intermediate | Geranyl-CoA carboxylase |
| Pseudomonas aeruginosa | Acyclic Terpene Utilization (Atu) | Intermediate | Geranyl-CoA carboxylase (AtuC/AtuF), Citronellyl-CoA dehydrogenase (AtuD) |
The human gut microbiota possesses a vast and diverse metabolic potential, contributing significantly to the breakdown of dietary components that are otherwise indigestible by the host. nih.gov This includes the metabolism of various plant-derived compounds, such as terpenes. The compound this compound is recognized as an intermediate in the geraniol degradation pathway within the metabolic network of the human gut microbiota. researchgate.netbiorxiv.org
Beyond the well-characterized role in Pseudomonas species, this compound and its metabolic intermediates are relevant in other prokaryotic systems, particularly in the context of branched-chain fatty acid and amino acid metabolism. The catabolism of compounds with methyl groups in the β-position, such as the amino acid leucine (B10760876) and isovalerate, presents a similar challenge to β-oxidation as seen with acyclic terpenes. oup.com
Eukaryotic Metabolic Systems
The presence and direct metabolic role of this compound in eukaryotes are less direct and are primarily considered in the context of the metabolism of dietary-derived compounds and the general principles of acyl-CoA metabolism.
Citronellol, the precursor to this compound in microbial degradation pathways, is a linear terpene naturally occurring in citrus plants. ethz.ch While the degradation pathway involving this compound is characterized in bacteria that consume these plant-derived terpenes, there is no direct evidence to suggest that this compound is a standard intermediate in the biosynthesis of secondary metabolites within the plants themselves. The relevance, therefore, is indirect; plants produce the terpenes that are subsequently metabolized by microbes into this compound.
In mammals, acyl-CoAs are central molecules in intermediary metabolism. nih.govnih.gov They are critical for energy production through β-oxidation, serve as precursors for the synthesis of complex lipids like triacylglycerols and phospholipids (B1166683), and are involved in cellular signaling pathways. nih.govnih.gov Long-chain fatty acyl-CoAs are synthesized from fatty acids by a family of acyl-CoA synthetase isoforms. nih.gov
While there is no specific evidence detailing a dedicated metabolic pathway for this compound in mammals, if introduced through the diet (for instance, via the absorption of gut microbial metabolites), it would likely be subjected to the general acyl-CoA metabolic machinery. The structure of this compound, with its double bond and methyl branch, would likely require specific enzymes for its degradation, potentially analogous to those involved in the metabolism of branched-chain fatty acids. The presence of the double bond would necessitate the action of an enoyl-CoA isomerase or reductase, enzymes that are part of the standard β-oxidation pathway for unsaturated fatty acids. wikipedia.org
The table below outlines the general fate of acyl-CoAs in mammalian metabolism, providing a context for the potential processing of this compound.
| Metabolic Process | Description | Relevance to this compound (Hypothetical) |
| β-Oxidation | A cyclical process that shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH for energy production. creative-proteomics.com | The primary catabolic fate, though likely requiring specific isomerases or reductases to handle the double bond and methyl group. |
| Complex Lipid Synthesis | Acyl-CoAs are used to esterify glycerol-3-phosphate to form phospholipids and triacylglycerols. nih.gov | Could potentially be incorporated into complex lipids, although its specific structure might influence its selection by acyltransferases. |
| Protein Acylation | The attachment of acyl groups to proteins, which can affect their localization and function. nih.gov | It is conceivable that it could be used for protein acylation, but there is no evidence for this. |
| Signaling | Acyl-CoAs can act as signaling molecules, regulating the activity of enzymes and transcription factors. nih.gov | Its potential role as a signaling molecule is unknown. |
Regulation and Control Mechanisms of 5 Methylhex 4 Enoyl Coa Metabolism
Enzymatic Regulation: Substrate Specificity and Inhibition Studies
Enzymatic regulation provides the most immediate level of control over metabolic pathways. For the pathway involving 5-methylhex-4-enoyl-CoA, this is evident in the specificities of the enzymes that could potentially act on it and the way their activity is modulated by reaction products.
Product Inhibition and Allosteric Control
Product inhibition is a common regulatory mechanism where the product of an enzymatic reaction binds to the enzyme and inhibits its activity. This serves as a direct feedback loop, slowing a pathway when its product accumulates. In the context of the geraniol (B1671447) degradation pathway, where this compound is hydrated to 3-hydroxy-5-methylhex-4-enoyl-CoA by an enoyl-CoA hydratase, this type of regulation is highly relevant. nih.gov Studies on bovine liver enoyl-CoA hydratase (crotonase) have demonstrated that the long-chain product L-3-hydroxyhexadecanoyl-CoA is a potent competitive inhibitor of the enzyme, with a Ki of just 0.35 μM. nih.gov In contrast, the short-chain product L-3-hydroxybutyryl-CoA is a much weaker inhibitor. nih.gov This suggests that the accumulation of the hydroxylated product of this compound could similarly inhibit its own formation, providing a sensitive, localized control point in the metabolic sequence. nih.gov
Allosteric control, where an effector molecule binds to a protein at a site other than the active site to modulate its activity, is fundamental to genetic regulation. In the acyclic terpene utilization (Atu) pathway, the TetR-family transcriptional repressor AtuR controls the expression of the atu gene cluster. researchgate.net The presence of acyclic terpenes, such as citronellol (B86348) and geraniol, acts as an inducer for the expression of Atu proteins. researchgate.net These effector molecules are thought to bind to the AtuR repressor, causing a conformational change that releases it from the DNA operator region, thereby allowing the transcription of the pathway's enzymes. researchgate.net This is a classic example of allosteric control where the initial substrates of a pathway trigger the expression of the machinery needed for their own breakdown.
Transcriptional and Genetic Regulation of Pathway Enzymes
Beyond immediate enzymatic control, the cell regulates metabolic pathways by controlling the synthesis of the enzymes themselves through transcriptional and genetic mechanisms.
Homeostasis of Short-Chain Acyl-CoAs
Maintaining the appropriate balance, or homeostasis, of short-chain acyl-CoAs is critical for cellular metabolism. In Streptomyces avermitilis, this is managed by a TetR family transcriptional repressor called AccR. researchgate.net AccR controls the transcription of genes involved in both the production and assimilation of key metabolites like acetyl-CoA and propionyl-CoA. plos.org The system functions as a sensor for the intracellular pool of short-chain acyl-CoAs. When concentrations of effector molecules such as methylcrotonyl-CoA, propionyl-CoA, and acetyl-CoA are high, they bind to AccR. plos.org This binding causes AccR to dissociate from the promoter regions of its target genes, leading to their increased transcription and promoting the conversion of these acyl-CoAs into other essential molecules like malonyl-CoA and methylmalonyl-CoA. researchgate.net Conversely, when the effector molecule concentrations are low, AccR remains bound to the DNA, repressing transcription. This elegant feedback system ensures that the pools of these fundamental building blocks are maintained within an optimal range.
Metabolic Flux Control and Bottlenecks
Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is subject to complex systemic controls. Identifying and understanding bottlenecks, or rate-limiting steps, is key to comprehending how pathways are regulated as a whole.
The traditional approach of identifying a single "rate-limiting step" has often proven too simplistic, with modern metabolic control analysis showing that flux control is frequently distributed among several enzymes in a pathway. Advanced strategies for pathway engineering involve creating dynamic control systems, sometimes called "metabolite valves," that can divert metabolic flux from essential primary metabolism toward a desired secondary pathway in a controlled manner. These systems allow for high flux through an essential enzyme during growth, then reduce its activity to allow precursor pools to accumulate and be shunted into the target pathway.
Evidence of such control points and potential bottlenecks in pathways related to this compound has been observed in nature. In a metabolomics study of Paraburkholderia phymatum during symbiosis with bean plants, nodules formed by a mutant strain (Fix−) showed decreased amounts of several acyl-CoA compounds, including the downstream metabolite (S)-3-hydroxy-5-methylhex-4-enoyl-CoA. This finding suggests that the regulatory network active under these specific symbiotic conditions creates a bottleneck or a point of flux control that limits the availability of these fatty acid-related molecules. Such bottlenecks are critical for redirecting resources and maintaining metabolic homeostasis under varying environmental or physiological conditions.
Advanced Methodologies for Investigating 5 Methylhex 4 Enoyl Coa Metabolism
Isotopic Labeling and Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a critical tool for the quantitative study of metabolism. nih.gov It allows researchers to determine the rates (fluxes) of intracellular metabolic reactions, which are not directly measurable. nih.gov The core principle of MFA involves using stable isotope-labeled tracers, such as ¹³C or ¹⁵N, to track the flow of atoms through a metabolic network. nih.govcreative-proteomics.com By measuring the isotopic labeling patterns in downstream metabolites, the relative contributions of converging metabolic pathways can be inferred. nih.gov
¹³C-Metabolic Flux Analysis (¹³C-MFA) has become a primary technique for quantifying intracellular fluxes, particularly in central carbon metabolism. frontiersin.orgd-nb.info This powerful tool involves introducing a ¹³C-labeled substrate (a tracer) into a biological system. nih.gov As the cells metabolize the substrate, the ¹³C isotope is distributed throughout the metabolic network in a manner dependent on the active pathways and their corresponding fluxes. nih.gov
The process begins with the cultivation of cells on a substrate labeled with ¹³C, such as ¹³C-glucose or ¹³C-glutamine. researchgate.net Once the system reaches a metabolic and isotopic steady state, metabolites are harvested. researchgate.net The ¹³C enrichment in key metabolites, often protein-bound amino acids, is then measured using analytical techniques like mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgresearchgate.net This labeling data is then integrated into a computational model of the metabolic network. nih.gov By minimizing the difference between the experimentally measured labeling patterns and those simulated by the model, a best-fit flux distribution can be determined. nih.gov
This approach can elucidate the activities of complex metabolic features, including parallel and reversible reactions, providing a detailed map of carbon flow. creative-proteomics.com For instance, in studying the pathway involving 5-Methylhex-4-enoyl-CoA, ¹³C-MFA could quantify the carbon flow from a primary carbon source through the pathways that produce this specific acyl-CoA.
Table 1: Key Aspects of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
| Feature | Description | Relevance to this compound Metabolism |
| Principle | Quantifies in vivo metabolic reaction rates by tracking the path of stable isotopes (e.g., ¹³C) from a labeled substrate into intracellular metabolites. nih.govfrontiersin.org | Can determine the rate of synthesis and catabolism of this compound within its metabolic network (e.g., geraniol (B1671447) degradation). ecmdb.ca |
| Tracer Selection | The choice of ¹³C-labeled substrate (e.g., specific isotopomers of glucose, glutamine) is critical for resolving specific fluxes. d-nb.infonih.gov | A specifically labeled precursor could be chosen to maximize the labeling information incorporated into the this compound molecule. |
| Analytical Measurement | Mass spectrometry (GC-MS, LC-MS) or NMR is used to measure the mass isotopomer distribution (MID) in key metabolites, often amino acids. frontiersin.org | The labeling pattern of metabolites derived from or related to this compound would be measured to calculate its production flux. |
| Computational Modeling | An algorithm minimizes the deviation between measured and simulated labeling patterns to estimate the optimal set of metabolic fluxes. nih.gov | The flux values for all reactions connected to this compound would be calculated, revealing its metabolic significance under specific conditions. |
| Types | Includes steady-state (SS-MFA) and isotopically non-stationary (INST-MFA) methods, with INST-MFA being suitable for systems that do not reach an isotopic steady state, like autotrophs. frontiersin.orgnrel.gov | Depending on the experimental system (e.g., bacteria, cell culture), the appropriate MFA type would be selected to ensure accurate flux determination. |
To gain a more holistic understanding of metabolic regulation, ¹³C-MFA can be integrated with other "omics" data, such as proteomics and metabolomics. This integrated systems biology approach, sometimes termed proteo-metabo-flux analysis, connects the functional output of the cell (fluxes) with the levels of proteins (enzymes) and metabolites. For example, the parsimonious ¹³C-MFA (p¹³CMFA) approach integrates gene expression data to select the most biologically relevant flux solution from a range of possibilities, assuming that cells operate with maximal enzymatic efficiency. nih.gov Such integrated models provide a more comprehensive view, linking the abundance of enzymes involved in the this compound pathway to the actual metabolic flux through it.
Mass Spectrometry-Based Analytical Techniques
Mass spectrometry (MS) is an indispensable tool for the specific and sensitive detection of metabolites. For acyl-CoAs, which are often present at low intracellular concentrations, MS-based methods are superior. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for quantifying acyl-CoA species, including this compound, in biological samples. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
The methodology typically involves:
Sample Preparation: Extraction of acyl-CoAs from biological tissues or cells, often using solvents like acetonitrile/methanol/water mixtures or methods involving solid-phase extraction. nih.govresearchgate.net
Chromatographic Separation: The extracted metabolites are separated using reverse-phase liquid chromatography, often with an ion-pairing agent to improve the retention and peak shape of the highly polar CoA compounds. nih.govresearchgate.net
Mass Spectrometric Detection: The separated compounds are ionized (typically by electrospray ionization, ESI) and analyzed. In tandem MS, a specific parent ion (precursor ion) corresponding to the mass of an acyl-CoA is selected and fragmented. The resulting daughter ions (product ions) are detected. nih.gov All CoA species share a common Coenzyme A moiety and thus produce characteristic fragment ions, such as the neutral loss of 507 Da or a product ion at m/z 428, which can be used for selective detection in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net
This approach allows for the simultaneous profiling of multiple acyl-CoAs, providing a snapshot of the acyl-CoA pool, which is crucial for understanding the metabolic state of a cell. nih.gov
Table 2: Example Parameters for LC-MS/MS-based Acyl-CoA Profiling
| Parameter | Specification | Purpose |
| Chromatography | Reverse-Phase C18 Column | Separates acyl-CoAs based on the hydrophobicity of their acyl chain. researchgate.net |
| Mobile Phase | Water/Acetonitrile gradient with an ion-pairing agent (e.g., tributylamine) and an acid (e.g., acetic acid). | Enables retention and elution of polar acyl-CoA molecules from the non-polar column. nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently generates positively charged ions of acyl-CoA molecules for MS analysis. researchgate.net |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each targeted acyl-CoA. nih.gov |
| Example Transition | For a generic acyl-CoA [M+H]⁺: Precursor → Product ion from the fragmentation of the phosphopantetheine moiety. | Confirms the identity and allows for precise quantification of the target molecule, such as this compound. nih.govresearchgate.net |
Beyond just the end-product acyl-CoAs, LC-MS/MS methods have been developed to simultaneously measure the intermediates of the Coenzyme A biosynthetic pathway itself. nih.govnih.gov This pathway begins with the uptake of pantothenate (vitamin B5) and proceeds through several enzymatic steps to produce Coenzyme A. nih.gov By monitoring these precursors alongside the acyl-CoA pool, researchers can investigate dysregulations in CoA synthesis that may impact the availability of this compound and other related thioesters. A single, unified LC-MS/MS method capable of measuring both short-chain acyl-CoAs and CoA biosynthetic precursors provides a powerful tool for a comprehensive analysis of CoA homeostasis. nih.gov
Genetic Engineering and Molecular Biology Techniques
Investigating the function of genes and enzymes in the metabolic pathway of this compound relies heavily on genetic and molecular biology tools. These techniques allow for the manipulation of organisms to study the direct effects of specific genes on metabolic outcomes.
Key techniques include:
Gene Cloning and Heterologous Expression: Genes suspected of being involved in this compound metabolism can be identified through sequence similarity to known enzymes (e.g., isovaleryl-CoA dehydrogenases). oup.com These genes can then be cloned into an expression vector, such as pET28a, and expressed in a host organism like E. coli. oup.com The resulting recombinant protein can be purified and its enzymatic activity can be characterized in vitro using synthesized this compound as a substrate to confirm its function. oup.com
Gene Disruption (Knockout): To understand the physiological role of a gene in vivo, it can be inactivated or deleted from the organism's genome. The resulting mutant strain can then be analyzed for changes in its metabolic profile. For example, disrupting a gene encoding an enoyl-CoA hydratase or dehydrogenase could lead to the accumulation of this compound, confirming the role of that enzyme in its downstream processing. nih.govnih.gov
Gene Overexpression: Increasing the expression of a specific enzyme can help identify bottlenecks in a metabolic pathway or enhance the production of a desired compound. nih.gov Overexpressing an enzyme that produces this compound could be used to study its downstream effects or to produce it in larger quantities for other experiments.
DNA Microarrays and Metagenomics: For discovering novel enzymes, DNA microarrays can be used to screen thousands of genes or even entire metagenomic libraries simultaneously to identify clones that interact with a specific substrate, potentially using a probe compound derived from this compound. epo.org
These genetic strategies, often combined with the metabolic analysis techniques described above, are essential for linking specific genes to their functions within the complex network of cellular metabolism.
In Vitro Enzyme Characterization and Mechanistic Studies
The elucidation of metabolic pathways involving this compound relies heavily on the isolation and characterization of individual enzymes. In vitro studies, utilizing purified enzymes and synthesized substrates, are fundamental for determining kinetic parameters, substrate specificity, and the chemical mechanisms of catalysis. These advanced methodologies provide definitive evidence for the function of specific proteins within a proposed metabolic network.
Research into the metabolism of methyl-branched compounds, such as in the acyclic terpene utilization (Atu) and leucine (B10760876)/isovalerate utilization (Liu) pathways in bacteria like Pseudomonas aeruginosa, has led to the detailed characterization of several enzymes that interact with acyl-CoA intermediates. oup.comnih.gov These studies are critical for understanding how organisms process complex organic molecules and prevent the stalling of metabolic cycles like β-oxidation, which can be hindered by methyl branches. oup.com
Acyl-CoA Dehydrogenase Specificity
Acyl-CoA dehydrogenases are a key class of enzymes that introduce a double bond into an acyl-CoA molecule, typically as the first step of β-oxidation. Investigating the substrate range of these enzymes is crucial to defining their metabolic role. Studies on enzymes from P. aeruginosa have provided specific insights into which dehydrogenases act on or discriminate against this compound.
Detailed Research Findings:
AtuD: The AtuD protein, encoded by the atu gene cluster essential for acyclic terpene utilization, was expressed in recombinant Escherichia coli and purified. nih.gov In vitro assays demonstrated that AtuD possesses citronellyl-CoA dehydrogenase activity with a high affinity for its substrate (K_m_ of 1.6 µM). nih.gov However, when tested with other acyl-CoA compounds, purified AtuD was found to be inactive with this compound, as well as octanoyl-CoA and isovaleryl-CoA. nih.gov This high degree of specificity indicates that AtuD is not the enzyme responsible for the dehydrogenation of this compound in this pathway and is instead tailored specifically for terpenoid structures. nih.gov
LiuA: Similarly, the LiuA protein, an enzyme in the leucine and isovalerate catabolic pathway, was purified from recombinant E. coli and characterized. oup.com It showed clear acyl-CoA dehydrogenase activity with isovaleryl-CoA (K_m_ of 2.3 µM) and butyryl-CoA. oup.com Crucially, LiuA did not utilize this compound as a substrate. oup.com This finding further underscores the stringent substrate selectivity of these enzymes, with distinct proteins handling different classes of methyl-branched acyl-CoAs.
| Enzyme | Primary Pathway | Tested Substrate | Kinetic Parameter (Km) | Activity with this compound | Reference |
|---|---|---|---|---|---|
| AtuD | Acyclic Terpene Utilization | Citronellyl-CoA | 1.6 µM | Inactive | nih.gov |
| LiuA | Leucine/Isovalerate Utilization | Isovaleryl-CoA | 2.3 µM | Not Utilized | oup.com |
Enoyl-CoA Hydratase Activity and Mechanism
Following its formation, this compound is a substrate for enoyl-CoA hydratase (ECH), which catalyzes the stereospecific addition of a water molecule across the double bond. nih.gov This hydration step is the second step in the β-oxidation cycle and results in the formation of a β-hydroxyacyl-CoA thioester. nih.gov
Detailed Research Findings:
The metabolic conversion of this compound to 3-Hydroxy-5-methylhex-4-enoyl-CoA is a recognized reaction catalyzed by enoyl-CoA hydratase. kegg.jpgenome.jp The general mechanism for enoyl-CoA hydratases is well-studied and involves two conserved catalytic glutamate (B1630785) residues in the active site that act in concert to activate a water molecule for the attack on the double bond of the enoyl-CoA substrate. nih.gov
While direct kinetic data for a specific hydratase with this compound is not extensively detailed in the reviewed literature, the characterization of related enzymes provides strong mechanistic parallels. For instance, the (R)-specific enoyl-CoA hydratase (PhaJ) from Aeromonas caviae, involved in polyhydroxyalkanoate (PHA) biosynthesis, demonstrates activity on trans-2-enoyl-CoAs with chain lengths of four to six carbons. nih.gov This enzyme provides a pathway for channeling intermediates from β-oxidation into biosynthetic routes by producing (R)-3-hydroxyacyl-CoA monomers. nih.govresearchgate.net This supports the broader understanding that enoyl-CoA hydratases are responsible for the hydration of C4-C6 range enoyl-CoAs like this compound.
| Enzyme Class | Substrate | Product | General Mechanistic Feature | Reference |
|---|---|---|---|---|
| Enoyl-CoA Hydratase (EC 4.2.1.17) | This compound | 3-Hydroxy-5-methylhex-4-enoyl-CoA | Syn-addition of a water molecule across the C2-C3 double bond, facilitated by catalytic glutamate residues. | nih.govkegg.jp |
Evolutionary and Comparative Metabolic Perspectives of 5 Methylhex 4 Enoyl Coa Pathways
Phylogenomic Analysis of Involved Enzymes and Gene Clusters
The metabolic pathways involving 5-methylhex-4-enoyl-CoA are dependent on a suite of enzymes whose evolutionary histories are deeply intertwined with the broader evolution of fatty acid and amino acid catabolism. Phylogenomic analyses of these enzymes and their corresponding gene clusters reveal a complex story of ancient origins, gene duplication, and functional diversification.
Key enzymes in these pathways belong to large, mechanistically diverse superfamilies, such as the acyl-CoA dehydrogenases (ACADs) and enoyl-CoA hydratases. nih.govresearchgate.net The ACADs are mitochondrial flavoenzymes that catalyze the rate-limiting first step in the β-oxidation of fatty acyl-CoA esters. nih.gov Systematic comparative genomic and phylogenetic studies show that the ACAD family originated in the common ancestor of Archaea, Bacteria, and Eukaryota, highlighting its fundamental role in the metabolism of early life. nih.gov At least three ancestral ACADs were likely present: glutaryl-CoA dehydrogenase (GCD), isovaleryl-CoA dehydrogenase (IVD), and an ACAD10/11 ancestor. nih.gov The specific enzymes that act on branched-chain substrates like this compound have evolved within this broader family, often exhibiting a patchy distribution across the tree of life due to gene loss and lateral gene transfer events. nih.gov For instance, in Pseudomonas aeruginosa, the atu (acyclic terpene utilization) gene cluster contains genes essential for this pathway, including AtuD, a citronellyl-CoA dehydrogenase that is inactive with this compound, indicating a high degree of substrate specificity among related enzymes. researchgate.net
In some bacteria, particularly myxobacteria, the genes for these pathways are organized into distinct biosynthetic gene clusters (BGCs) for the production of secondary metabolites. nih.govbiorxiv.org For example, the icumazole BGC contains a gene, icuL, which encodes a novel type of crotonyl-CoA carboxylase/reductase (CCR). biorxiv.org This enzyme is essential for producing the 2-methylbutylmalonyl-ACP extender unit from a related precursor, (S,E)-4-methyl-2-hexenoyl-CoA. biorxiv.org Phylogenetic and sequence similarity network analyses reveal that these IcuL-like CCRs are evolutionarily distinct from the canonical CCRs found in other bacteria, suggesting they form a unique enzyme family that has evolved specialized roles in polyketide synthesis. biorxiv.org
Similarly, the acyl-CoA thioesterase (ACOT) gene family, which hydrolyzes acyl-CoAs to free fatty acids and coenzyme A, shows significant evolutionary divergence. nih.govresearchgate.net These enzymes are crucial for regulating the intracellular pools of acyl-CoAs and CoASH. nih.gov Phylogenetic analysis divides ACOTs into two main types (Type I and Type II) based on sequence and structure, which likely arose from convergent evolution rather than a single common ancestor. researchgate.net Different ACOT orthologs are targeted to specific subcellular locations, such as the mitochondria, peroxisomes, and cytosol, and have evolved distinct substrate specificities, including for medium-chain and branched-chain acyl-CoAs. nih.gov This subcellular and substrate-level specialization reflects the diverse metabolic roles these pathways play in different organisms.
Table 1: Key Enzymes in or Related to this compound Metabolism
| Enzyme/Protein Family | Function | Example Organism/Context | Reference(s) |
|---|---|---|---|
| Acyl-CoA Dehydrogenases (ACADs) | Catalyze the α,β-dehydrogenation of acyl-CoA esters. | Widespread in all domains of life for fatty acid and amino acid catabolism. | nih.gov |
| Enoyl-CoA Hydratase | Catalyzes the hydration of the double bond in enoyl-CoA thioesters. | Paraburkholderia phymatum (upregulated in Fix- nodules) | mdpi.com |
| Crotonyl-CoA Carboxylase/Reductase (CCR) | Catalyzes the reductive carboxylation of α,β-unsaturated acyl-CoAs. A novel family (IcuL-like) is involved in polyketide synthesis. | Myxobacteria (e.g., icumazole biosynthesis) | biorxiv.org |
| Acyl-CoA Thioesterases (ACOTs) | Hydrolyze acyl-CoA esters to free fatty acids and CoASH, regulating metabolic pools. | Widespread in prokaryotes and eukaryotes. ACOT8 has high activity towards branched-chain acyl-CoAs. | nih.gov |
| Polyketide Synthase (PKS) | Multi-domain enzymes that biosynthesize polyketides. Can utilize precursors derived from branched-chain acyl-CoAs. | Purpureocillium lilacinum (leucinostatin biosynthesis) | nih.gov |
Adaptive Significance in Different Biological Niches
The metabolic pathways involving this compound and related branched-chain acyl-CoAs confer significant adaptive advantages in a variety of biological niches, from symbiotic plant-bacterial interactions to microbial competition and the degradation of complex organic compounds.
In the realm of secondary metabolism, pathways utilizing precursors like this compound are crucial for producing potent bioactive compounds that give organisms a competitive edge. Myxobacteria, known for being prolific producers of novel natural products, utilize a related precursor, (S,E)-4-methyl-2-hexenoyl-CoA, in the biosynthesis of icumazoles, a class of powerful antifungal polyketides. nih.govbiorxiv.org The ability to synthesize such compounds allows these soil-dwelling bacteria to inhibit the growth of competing fungi. Similarly, entomopathogenic fungi such as Purpureocillium lilacinum produce leucinostatins, nonribosomal peptides with potent antifungal, antibiotic, and cytotoxic activities. nih.gov The biosynthesis of leucinostatins involves a highly reduced polyketide synthase (hrPKS) that produces 4-methylhex-2-enoic acid, which is then used to acylate the N-terminus of the peptide, demonstrating a clear adaptive role in pathogenesis and defense. nih.gov
Furthermore, this metabolic capability is significant in the biodegradation of organic molecules. In bacteria like Pseudomonas aeruginosa, this compound is an intermediate in the geraniol (B1671447) degradation pathway. umaryland.eduresearchgate.netbiorxiv.org Geraniol is a monoterpenoid alcohol found in plant essential oils. The ability to catabolize such compounds allows these bacteria to exploit them as a sole carbon and energy source, enabling them to thrive in diverse and competitive environments where such plant-derived molecules are present. researchgate.net
Conservation and Divergence of Branched-Chain Acyl-CoA Metabolic Routes
The metabolic routes that process branched-chain acyl-CoAs, including this compound, are built upon a conserved scaffold of enzyme families that have undergone extensive divergence and specialization throughout evolution. The core reactions—dehydrogenation, hydration, and thiolysis—are ancient, yet their specific applications and the enzymes that catalyze them vary significantly across the domains of life. nih.govnih.gov
The Acyl-CoA Dehydrogenase (ACAD) family provides a clear example of this evolutionary pattern. While the family itself is ancient, its members have diversified through gene duplication and lateral gene transfer to catabolize a wide array of substrates. nih.gov In mammals, specific ACADs are dedicated to the breakdown of acyl-CoAs derived from branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. mdpi.com In contrast, bacteria have evolved ACADs for more specialized pathways, such as the degradation of terpenes in Pseudomonas or the initiation of polyketide synthesis in myxobacteria. researchgate.netbiorxiv.org This highlights a major divergence: while eukaryotes primarily use these pathways for core energy and amino acid metabolism, prokaryotes have extensively adapted them for catabolizing unusual carbon sources and for secondary metabolism. nih.govnih.gov
The conservation of the fundamental β-oxidation-like enzymatic steps is evident. The sequence of dehydrogenation by an ACAD, followed by hydration via an enoyl-CoA hydratase, is a recurring motif. nih.govmdpi.com However, the context and regulation of these pathways diverge. In mammals, BCAA catabolism is compartmentalized, with the initial transamination occurring predominantly in skeletal muscle and subsequent oxidative decarboxylation happening in various tissues, especially the liver. mdpi.com In bacteria, the genes for a specific pathway are often co-located in operons or biosynthetic gene clusters, allowing for tight co-regulation in response to specific environmental cues, such as the presence of a substrate like geraniol or a signal for secondary metabolite production. researchgate.netbiorxiv.org
The evolution of Acyl-CoA Thioesterases (ACOTs) further illustrates this theme of conserved function with divergent specialization. ACOTs are found across prokaryotes and eukaryotes and play a general role in managing acyl-CoA pools. nih.gov However, the family has expanded and diversified, particularly in mammals, with different enzymes tailored for various chain lengths (short, medium, long), substrate types (straight-chain, branched-chain, aromatic), and subcellular compartments (mitochondria, peroxisomes, cytosol). nih.govresearchgate.net This divergence allows for fine-tuned metabolic control in different cellular contexts, a level of complexity not always present in their prokaryotic counterparts. Therefore, while the fundamental biochemistry of branched-chain acyl-CoA metabolism is conserved, its integration into cellular networks, its regulation, and its ultimate biological purpose show remarkable evolutionary divergence.
常见问题
Q. What is the role of 5-Methylhex-4-enoyl-CoA in microbial metabolic pathways?
Methodological Answer: this compound is a key intermediate in the degradation of terpenes like citronellol. Its formation occurs via acetoacetyl-CoA thiolase acting on 7-Methyl-3-oxo-6-octenoyl-CoA, and it is further metabolized by adipyl-CoA dehydrogenase into (2E)-5-Methylhexa-2,4-adienoyl-CoA . Researchers can map its role using in vitro enzymatic assays with recombinant enzymes, isotopic labeling (e.g., -substrates), or gene knockout studies to observe pathway disruptions. Pathway validation often involves LC-MS to track metabolite flux .
Q. What analytical techniques are most effective for identifying and quantifying this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) paired with liquid chromatography (LC-MS) is optimal for identification, leveraging its exact mass () and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves structural features like the conjugated enoyl group. Quantification requires stable isotope-labeled internal standards (e.g., - or -analogs) to correct for matrix effects in biological samples .
Q. How is this compound synthesized for experimental studies?
Methodological Answer: In vitro synthesis involves enzymatic reactions using purified acyl-CoA ligases and thiolases with precursors like 5-methylhex-4-enoic acid and coenzyme A. In vivo production can be achieved by heterologously expressing pathway-specific genes (e.g., citB from Pseudomonas) in model organisms like E. coli. Purity is validated via reverse-phase HPLC, and structural confirmation requires tandem MS/MS and 2D-NMR (e.g., COSY, HSQC) .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities between this compound and its isomers (e.g., 2-methylhexenoyl-CoA)?
Methodological Answer: Isomeric differentiation relies on advanced spectroscopic techniques:
- NMR : Distinct -NMR chemical shifts for the enoyl group (δ 5.8–6.2 ppm) and branching methyl groups.
- Ion mobility spectrometry (IMS) : Separates isomers based on collision cross-section differences.
- Computational modeling : Density functional theory (DFT) predicts NMR/MS spectra for comparison with experimental data. A comparative table of structural analogs (e.g., 3-Isopropylbut-3-enoyl-CoA vs. This compound) aids in spectral interpretation .
Q. What experimental strategies address contradictory data on enzymatic activity (e.g., substrate specificity of adipyl-CoA dehydrogenase)?
Methodological Answer: Contradictions arise from variations in enzyme sources (e.g., bacterial vs. mammalian) or assay conditions (pH, cofactors). To resolve these:
- Cross-validation : Replicate assays using standardized protocols (e.g., fixed NAD/NADH ratios).
- Enzyme kinetics : Measure and under controlled conditions.
- Structural biology : Cryo-EM or X-ray crystallography to compare active-site conformations. Reproducibility requires detailed reporting of buffer compositions, temperature, and enzyme purity, as emphasized in CONSORT-EHEALTH guidelines .
Q. How can researchers detect this compound in complex biological matrices (e.g., microbial lysates)?
Methodological Answer: Sample preparation is critical:
- Quenching : Rapid cold methanol extraction to halt enzymatic activity.
- Solid-phase extraction (SPE) : Use C18 or hydrophilic interaction chromatography (HILIC) columns to isolate acyl-CoA species.
- HRMS detection : Employ data-independent acquisition (DIA) modes (e.g., SWATH) for untargeted metabolomics. False positives are minimized by comparing retention times and fragmentation patterns with synthetic standards .
Q. What computational tools model the metabolic flux of this compound in dynamic systems?
Methodological Answer: Kinetic modeling software (e.g., COPASI or SBML-based tools) integrates enzyme kinetics and metabolite concentrations to simulate pathway dynamics. Constraint-based methods (e.g., flux balance analysis) predict steady-state behavior in genome-scale metabolic models. Validation requires coupling simulations with -fluxomics to track carbon labeling patterns .
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